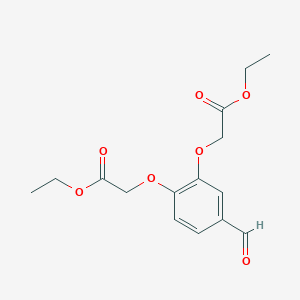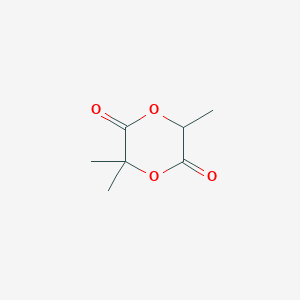
3,6,6-Trimethyl-1,4-dioxane-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,6-Trimethyl-1,4-dioxane-2,5-dione is an organic compound with a heterocyclic core consisting of four carbon and two oxygen atoms. It is a crystalline colorless solid, sparingly soluble in water, and decomposes on heating with the release of carbon dioxide and acetone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The original synthesis of 3,6,6-Trimethyl-1,4-dioxane-2,5-dione involves a condensation reaction of acetone with malonic acid in acetic anhydride and sulfuric acid . Alternative synthetic routes include:
Malonic Acid and Isopropenyl Acetate: This method uses malonic acid, isopropenyl acetate (an enol derivative of acetone), and catalytic sulfuric acid.
Carbon Suboxide and Acetone: Another route involves the reaction of carbon suboxide (C3O2) with acetone in the presence of oxalic acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound.
Analyse Chemischer Reaktionen
3,6,6-Trimethyl-1,4-dioxane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3,6,6-Trimethyl-1,4-dioxane-2,5-dione has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions, including the synthesis of complex organic molecules.
Biology: The compound is used in biological studies to investigate its effects on different biological systems.
Medicine: Research is ongoing to explore its potential medicinal properties and applications.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which 3,6,6-Trimethyl-1,4-dioxane-2,5-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound can easily lose a hydrogen ion from the methylene group in the ring, creating a double bond and a negative charge in the corresponding oxygen. This anion is stabilized by resonance, allowing the compound to participate in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
3,6,6-Trimethyl-1,4-dioxane-2,5-dione is similar to other compounds such as:
Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): Both compounds have similar structures and chemical properties.
Barbituric Acid: This compound shares some chemical properties with this compound, but differs in its structure and reactivity.
The uniqueness of this compound lies in its specific structure and the stability of its anion, which makes it highly reactive in various chemical reactions.
Eigenschaften
CAS-Nummer |
249890-65-1 |
|---|---|
Molekularformel |
C7H10O4 |
Molekulargewicht |
158.15 g/mol |
IUPAC-Name |
3,3,6-trimethyl-1,4-dioxane-2,5-dione |
InChI |
InChI=1S/C7H10O4/c1-4-5(8)11-7(2,3)6(9)10-4/h4H,1-3H3 |
InChI-Schlüssel |
TYKJTLOUDJNYRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)OC(C(=O)O1)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetic acid](/img/structure/B8570978.png)
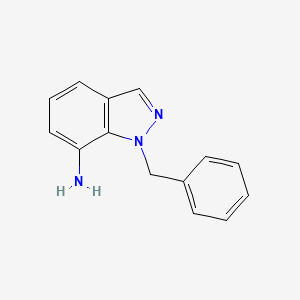
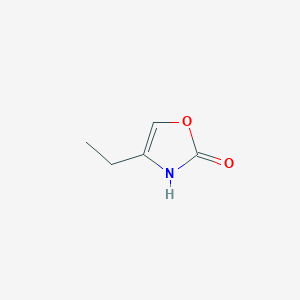
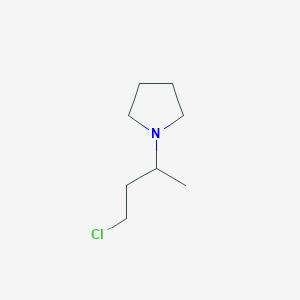
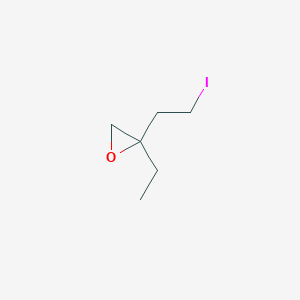
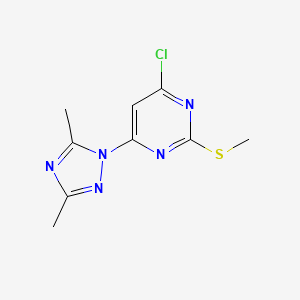
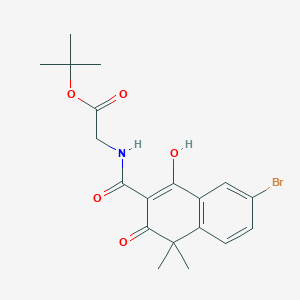
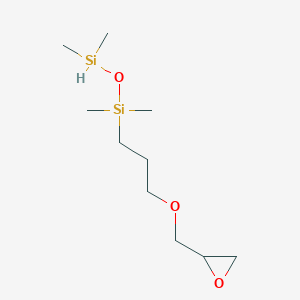
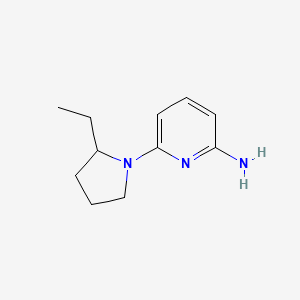
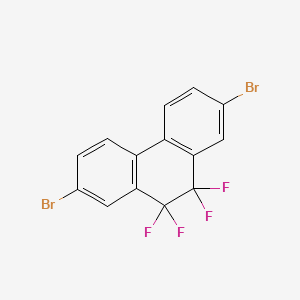
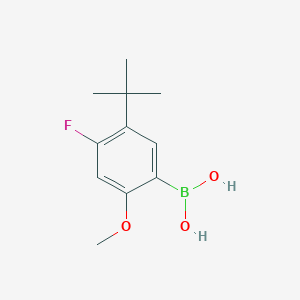
![Imidazo[1,5-a]quinoline](/img/structure/B8571028.png)
![5-[(3-Methyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B8571034.png)
